molecular formula C19H16O5 B562543 4'-Hydroxywarfarin CAS No. 24579-14-4

4'-Hydroxywarfarin

Cat. No.: B562543
CAS No.: 24579-14-4
M. Wt: 324.332
InChI Key: RRZWAMPDGRWRPF-UHFFFAOYSA-N
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Description

4’-Hydroxywarfarin is a hydroxylated derivative of warfarin, a well-known anticoagulant. This compound is formed through the metabolic hydroxylation of warfarin, primarily by the enzyme cytochrome P450 2C8. It plays a significant role in the pharmacokinetics and pharmacodynamics of warfarin, influencing its anticoagulant effects and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxywarfarin can be synthesized through the hydroxylation of warfarin. This process involves the use of cytochrome P450 enzymes, particularly cytochrome P450 2C8, which catalyzes the addition of a hydroxyl group to the 4’ position of the warfarin molecule .

Industrial Production Methods: Industrial production of 4’-Hydroxywarfarin typically involves biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxywarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Hydroxywarfarin has several scientific research applications:

Mechanism of Action

4’-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, similar to warfarin. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .

Comparison with Similar Compounds

  • 6-Hydroxywarfarin
  • 7-Hydroxywarfarin
  • 8-Hydroxywarfarin
  • 10-Hydroxywarfarin

Comparison: 4’-Hydroxywarfarin is unique in its specific hydroxylation position, which influences its metabolic pathway and pharmacological activity. Compared to other hydroxylated warfarin metabolites, 4’-Hydroxywarfarin is primarily formed by cytochrome P450 2C8, whereas other metabolites may involve different cytochrome P450 enzymes .

Properties

IUPAC Name

4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZWAMPDGRWRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947449
Record name 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24579-14-4
Record name 4'-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxywarfarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4'-HYDROXYWARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8G6747YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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